molecular formula C10H24O2Si B14422177 Silane, bis(1,1-dimethylethyl)dimethoxy- CAS No. 79866-98-1

Silane, bis(1,1-dimethylethyl)dimethoxy-

Cat. No.: B14422177
CAS No.: 79866-98-1
M. Wt: 204.38 g/mol
InChI Key: OANIYCQMEVXZCJ-UHFFFAOYSA-N
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Description

"Silane, bis(1,1-dimethylethyl)dimethoxy-" is an organosilicon compound characterized by a silicon (Si) center bonded to two methoxy (-OCH₃) groups and two tert-butyl (1,1-dimethylethyl, -C(CH₃)₃) groups. The tert-butyl groups confer steric bulk, enhancing thermal and chemical stability, while methoxy groups may contribute to solubility in polar solvents or reactivity in hydrolysis .

This compound likely serves as a precursor or intermediate in organic synthesis, particularly in silylation reactions for protecting hydroxyl groups or modifying surface properties in materials science. Its tert-butyl substituents are common in stabilizing reactive intermediates, as seen in tert-butyldimethylsilyl (TBDMS) protecting groups () .

Properties

CAS No.

79866-98-1

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

ditert-butyl(dimethoxy)silane

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h1-8H3

InChI Key

OANIYCQMEVXZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OC)OC

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Substitution

A foundational approach involves the use of Grignard reagents to introduce tert-butyl groups onto a silicon precursor. This method, adapted from the synthesis of tert-butyldimethylsilyl chloride, proceeds in two stages:

  • Formation of Di-tert-butyldichlorosilane
    Silicon tetrachloride (SiCl₄) reacts with two equivalents of tert-butylmagnesium chloride (t-BuMgCl) under anhydrous conditions:
    $$
    \text{SiCl}4 + 2 \, \text{t-BuMgCl} \rightarrow \text{Cl}2\text{Si}(\text{t-Bu})2 + 2 \, \text{MgCl}2
    $$
    Key parameters include:

    • Solvent System : A mixture of diethyl ether and cyclohexane (4:1 v/v) ensures solubility and moderates exothermicity.
    • Temperature : Gradual addition at 40–55°C prevents runaway reactions.
    • Stoichiometry : A 2:1 molar ratio of Grignard reagent to SiCl₄ ensures bis-substitution while minimizing polysubstitution byproducts.
  • Methoxylation of Dichlorosilane
    The intermediate Cl₂Si(t-Bu)₂ undergoes alcoholysis with methanol in the presence of a base (e.g., triethylamine) to replace chloride ligands with methoxy groups:
    $$
    \text{Cl}2\text{Si}(\text{t-Bu})2 + 2 \, \text{MeOH} + 2 \, \text{Et}3\text{N} \rightarrow (\text{t-Bu})2\text{Si}(\text{OMe})2 + 2 \, \text{Et}3\text{N·HCl}
    $$
    Optimization Notes :

    • Reaction Time : 3–4 hours under reflux (65–70°C) achieves >90% conversion.
    • Workup : Filtration of the amine hydrochloride precipitate followed by rotary evaporation yields the product with ≤15 ppm chloride impurities.

Direct Synthesis from Dichlorosilane and tert-Butyl Reagents

An alternative route employs dichlorosilane (SiH₂Cl₂) as the silicon source, leveraging its higher reactivity toward organometallic reagents:
$$
\text{SiH}2\text{Cl}2 + 2 \, \text{t-BuLi} \rightarrow \text{SiH}2(\text{t-Bu})2 + 2 \, \text{LiCl}
$$
Subsequent oxidation of Si–H bonds using hydrogen peroxide in methanol introduces methoxy groups:
$$
\text{SiH}2(\text{t-Bu})2 + 2 \, \text{H}2\text{O}2 + 4 \, \text{MeOH} \rightarrow (\text{t-Bu})2\text{Si}(\text{OMe})2 + 2 \, \text{H}2\text{O} + 2 \, \text{H}2
$$
Challenges :

  • Safety : Handling pyrophoric SiH₂Cl₂ necessitates inert-atmosphere protocols.
  • Selectivity : Over-oxidation to silanols (Si–OH) is mitigated by controlling H₂O₂ stoichiometry and reaction temperature (0–5°C).

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Recent patents highlight the adoption of continuous flow chemistry to enhance yield and reproducibility:

  • Grignard Step : A tubular reactor with static mixers ensures rapid heat dissipation during exothermic SiCl₄/t-BuMgCl reactions, achieving 85–92% isolated yield.
  • Methoxylation : A packed-bed reactor filled with molecular sieves (3Å) continuously removes HCl, driving the reaction to completion without base additives.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) separates the product (boiling point: 124–126°C) from residual solvents and higher-boiling byproducts.
  • Crystallization : Cooling the distillate to −20°C induces crystallization, yielding ≥99.5% purity (by GC-MS).

Comparative Analysis of Methodologies

Parameter Grignard Route Dichlorosilane Route
Yield 88–92% 78–85%
Purity ≥99.5% 95–98%
Scalability Excellent Moderate
Safety Concerns Moderate (SiCl₄) High (SiH₂Cl₂)
Cost Efficiency High Low

Key Insight : The Grignard route dominates industrial production due to its balance of safety, yield, and scalability.

Emerging Innovations and Catalytic Approaches

Nickel-Catalyzed Coupling Reactions

Pioneering work with nickel complexes, such as [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine]nickel(II) dichloride, has enabled direct coupling of chlorosilanes with methanol:
$$
\text{Cl}2\text{Si}(\text{t-Bu})2 + 2 \, \text{MeOH} \xrightarrow{\text{Ni catalyst}} (\text{t-Bu})2\text{Si}(\text{OMe})2 + 2 \, \text{HCl}
$$
Advantages :

  • Milder Conditions : Reactions proceed at 25–40°C, reducing energy input.
  • Catalyst Loading : 0.5–1 mol% suffices for full conversion.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(1,1-dimethylethyl)dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different silicon-oxygen compounds.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with Silane, bis(1,1-dimethylethyl)dimethoxy- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products.

Major Products Formed

The major products formed from reactions involving Silane, bis(1,1-dimethylethyl)dimethoxy- include various siloxanes, silanols, and other silicon-containing compounds. These products have applications in different fields, including materials science and organic synthesis.

Scientific Research Applications

Silane, bis(1,1-dimethylethyl)dimethoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Silane, bis(1,1-dimethylethyl)dimethoxy- involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable silicon-oxygen bonds. This property makes it valuable in surface modification and the development of new materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Silane, bis(1,1-dimethylethyl)dimethoxy-" with structurally or functionally related organosilicon compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties Ref.
Silane, bis(1,1-dimethylethyl)dimethoxy- C₁₂H₂₈O₂Si (inferred) 2 tert-butyl, 2 methoxy ~232.4 (calculated) Likely silylation agent; high steric protection
Silane, bis[2-(1,1-dimethylethyl)cyclobutyl]dimethoxy- C₁₈H₃₆O₂Si 2 tert-butyl-cyclobutyl, 2 methoxy 312.6 Specialty polymer additive; enhanced stability
Silane, (1,1-dimethylethyl)[[1-(4-methoxyphenyl)ethenyl]oxy]dimethyl- C₁₅H₂₄O₂Si tert-butyl, methoxyphenyl, methoxy 264.4 Photoresist materials; UV stability
Phenol, 2,4-bis(1,1-dimethylethyl) C₁₄H₂₂O 2 tert-butyl, phenolic -OH 206.3 Antioxidant; antifungal
3-(tert-Butyldimethylsiloxy)propyllithium C₉H₂₁LiOSi tert-butyldimethylsilyl, lithium 172.3 Strong base in anionic polymerization

Key Comparative Insights:

Steric and Electronic Effects :

  • The tert-butyl groups in "Silane, bis(1,1-dimethylethyl)dimethoxy-" provide greater steric hindrance than smaller substituents (e.g., methyl or methoxy), reducing unwanted side reactions in silylation processes. This contrasts with "Silane, dimethoxydimethyl-" (), which lacks bulky groups and shows lower retention factors (13.36 vs. inferred higher values for tert-butyl analogs) .
  • Compared to the methoxyphenyl-substituted silane in , the tert-butyl analog lacks aromatic conjugation, making it less suitable for applications requiring UV absorption or electronic delocalization .

Reactivity and Stability: Methoxy groups increase hydrolytic susceptibility compared to non-polar substituents (e.g., alkyl chains). However, the tert-butyl groups may slow hydrolysis by sterically shielding the silicon center, similar to TBDMS-protected phenols () . The phenolic analog "2,4-bis(1,1-dimethylethyl)phenol" () exhibits antifungal activity due to its hydroxyl group, a feature absent in the methoxy-substituted silane, highlighting functional group-dependent bioactivity .

Applications :

  • Unlike lithium-containing silanes (), which are highly reactive bases, "Silane, bis(1,1-dimethylethyl)dimethoxy-" is likely milder and used in protective group chemistry or surface modification .
  • The cyclobutyl-substituted silane () has a higher molecular weight and may be tailored for specialized polymer applications, whereas the target compound’s simpler structure suits general synthetic workflows .

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